1-[(2-bromophenyl)methyl]piperidine-3-carboxylic Acid
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Overview
Description
1-[(2-bromophenyl)methyl]piperidine-3-carboxylic Acid is an organic compound that features a piperidine ring substituted with a bromophenylmethyl group and a carboxylic acid group
Mechanism of Action
Target of Action
It’s structurally similar to ®-(-)-3-piperidinecarboxylic acid, which is known to inhibit gaba (γ-aminobutyric acid) uptake . GABA is a major inhibitory neurotransmitter in the central nervous system, and its uptake inhibitors can increase the concentration of GABA in the synaptic cleft, leading to enhanced inhibitory neurotransmission.
Mode of Action
If it acts similarly to ®-(-)-3-Piperidinecarboxylic acid, it may inhibit the reuptake of GABA, thereby increasing its concentration in the synaptic cleft and enhancing inhibitory neurotransmission .
Biochemical Pathways
If it acts as a GABA reuptake inhibitor, it could potentially influence the GABAergic neurotransmission pathway .
Result of Action
If it acts as a GABA reuptake inhibitor, it could potentially enhance inhibitory neurotransmission, which could have various effects depending on the specific neural circuits involved .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-bromophenyl)methyl]piperidine-3-carboxylic Acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromophenylmethyl Group: This step involves the bromination of a phenylmethyl group, followed by its attachment to the piperidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-bromophenyl)methyl]piperidine-3-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the bromophenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-[(2-bromophenyl)methyl]piperidine-3-carboxylic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-[(2-chlorophenyl)methyl]piperidine-3-carboxylic Acid: Similar structure but with a chlorine atom instead of bromine.
1-[(2-fluorophenyl)methyl]piperidine-3-carboxylic Acid: Contains a fluorine atom in place of bromine.
1-[(2-iodophenyl)methyl]piperidine-3-carboxylic Acid: Features an iodine atom instead of bromine.
Uniqueness: 1-[(2-bromophenyl)methyl]piperidine-3-carboxylic Acid is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom’s size and electronegativity can affect the compound’s interactions with biological targets and its overall chemical behavior.
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-12-6-2-1-4-10(12)8-15-7-3-5-11(9-15)13(16)17/h1-2,4,6,11H,3,5,7-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDHDKAPYGTBIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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